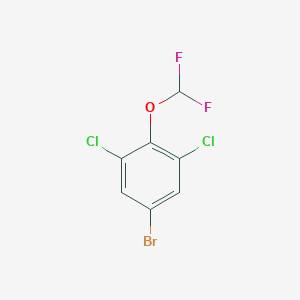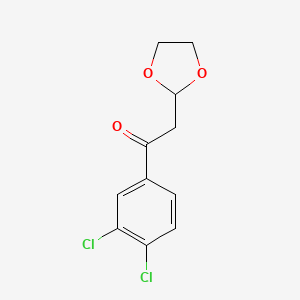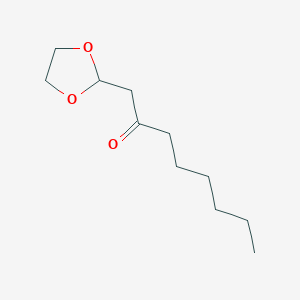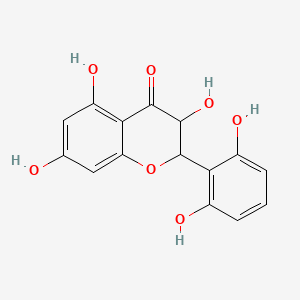
2',3,5,6',7-Pentahydroxyflavanone
Overview
Description
4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- is a natural product found in Scutellaria and Scutellaria baicalensis with data available.
Mechanism of Action
Target of Action
The primary targets of 2’,3,5,6’,7-Pentahydroxyflavanone are programmed cell death-1 (PD-1) , interleukin 10 (IL-10) , and thymocyte selection-associated high mobility group box proteins TOX/TOX2 . These targets play a crucial role in the immune response and cellular growth regulation.
Mode of Action
2’,3,5,6’,7-Pentahydroxyflavanone interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound affects the immune response pathway and the cellular growth regulation pathway . By inhibiting PD-1, IL-10, and TOX/TOX2, it disrupts these pathways and their downstream effects, which include the regulation of immune response and cellular growth.
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 2’,3,5,6’,7-Pentahydroxyflavanone’s action include the prevention of colitis-associated colon cancer in C57BL/6 J mice . This is achieved through the inhibition of PD-1, IL-10, and TOX/TOX2, which disrupts the immune response and cellular growth regulation pathways.
Biochemical Analysis
Biochemical Properties
2’,3,5,6’,7-Pentahydroxyflavanone plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for managing type 2 diabetes . Additionally, 2’,3,5,6’,7-Pentahydroxyflavanone interacts with proteins involved in inflammatory pathways, such as interleukin 10 and thymocyte selection-associated high mobility group box proteins TOX/TOX2, thereby exhibiting anti-inflammatory properties .
Cellular Effects
2’,3,5,6’,7-Pentahydroxyflavanone exerts various effects on different cell types and cellular processes. It has been shown to prevent colitis-associated colon cancer in mice by inhibiting programmed cell death-1 (PD-1) and interleukin 10, which are crucial in immune response regulation . This compound also influences cell signaling pathways, such as the PPAR signaling pathway, which plays a role in lipid metabolism and inflammation . Furthermore, 2’,3,5,6’,7-Pentahydroxyflavanone affects gene expression by modulating the activity of transcription factors involved in inflammatory and metabolic processes .
Molecular Mechanism
The molecular mechanism of 2’,3,5,6’,7-Pentahydroxyflavanone involves its binding interactions with various biomolecules. It acts as an α-glucosidase inhibitor by binding to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose . This inhibition helps regulate blood sugar levels and has potential therapeutic applications for diabetes management . Additionally, 2’,3,5,6’,7-Pentahydroxyflavanone modulates the activity of transcription factors such as NF-κB, which plays a role in inflammatory responses . By inhibiting NF-κB, this compound can reduce inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,3,5,6’,7-Pentahydroxyflavanone have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2’,3,5,6’,7-Pentahydroxyflavanone remains stable under specific storage conditions, such as room temperature, but may degrade over time if not stored properly . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of 2’,3,5,6’,7-Pentahydroxyflavanone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, potential toxic or adverse effects may be observed. For instance, excessive inhibition of α-glucosidase can lead to hypoglycemia, a condition characterized by abnormally low blood sugar levels . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2’,3,5,6’,7-Pentahydroxyflavanone is involved in various metabolic pathways, including carbohydrate and lipid metabolism. As an α-glucosidase inhibitor, it affects the metabolic flux of carbohydrates by preventing their breakdown into glucose . This regulation of carbohydrate metabolism can help manage blood sugar levels in diabetic patients . Additionally, 2’,3,5,6’,7-Pentahydroxyflavanone interacts with enzymes and cofactors involved in lipid metabolism, thereby influencing lipid homeostasis and reducing inflammation .
Transport and Distribution
The transport and distribution of 2’,3,5,6’,7-Pentahydroxyflavanone within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Once inside the cells, 2’,3,5,6’,7-Pentahydroxyflavanone can accumulate in specific tissues, such as the liver and intestines, where it exerts its therapeutic effects . The localization and accumulation of this compound are crucial for its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2’,3,5,6’,7-Pentahydroxyflavanone plays a significant role in its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . The presence of targeting signals or post-translational modifications may direct 2’,3,5,6’,7-Pentahydroxyflavanone to these compartments, where it can interact with specific biomolecules and exert its effects . The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential .
Properties
IUPAC Name |
(2R,3R)-2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,14-19,21H/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQYBZYBTNQEQG-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230288 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80366-15-0 | |
| Record name | 2′,3,5,6′,7-Pentahydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80366-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080366150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological effects of 2',3,5,6',7-Pentahydroxyflavanone?
A: Research suggests that this compound primarily acts as a cyclooxygenase inhibitor. Specifically, it demonstrates a stronger inhibitory effect on the formation of HHT (a cyclooxygenase product) compared to its impact on the 5-lipoxygenase pathway []. This suggests a potential role in modulating inflammatory responses.
Q2: How does this compound compare to other similar flavonoids in terms of its biological activity?
A: Studies comparing various flavonoids from Scutellaria baicalensis roots reveal that this compound exhibits a distinct activity profile. While baicalein predominantly inhibits 5-HETE formation (a lipoxygenase product) [], this compound preferentially targets HHT formation, indicating a different mechanism of action. This highlights the structural diversity and specific biological activities within the flavonoid family.
Q3: Has this compound been isolated from any specific plant sources?
A: Yes, this compound has been successfully isolated and identified in the roots of Scutellaria amoena C.H. Wright [, ]. This finding contributes to the understanding of the phytochemical profile of this plant and its potential medicinal properties.
Q4: What is the stereochemistry of this compound?
A: The isolated this compound has been characterized as the (2R, 3R) stereoisomer [, ]. Understanding the stereochemistry is crucial as different isomers may exhibit different biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


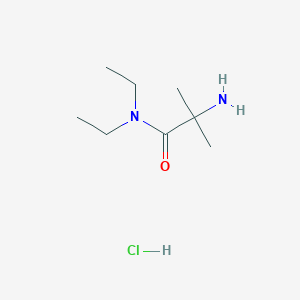
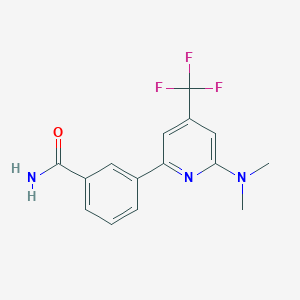

![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)

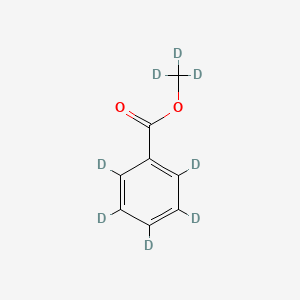
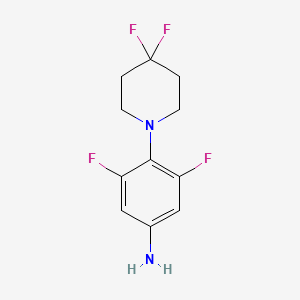


![2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole](/img/structure/B1456360.png)
